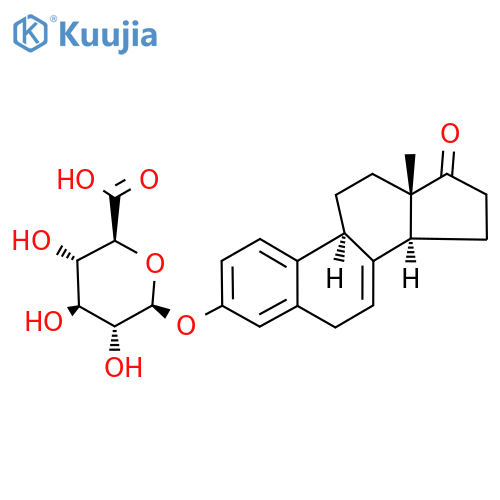

Cas no 76663-60-0 (Equilin 3-O-β-D-glucuronide)

Equilin 3-O-β-D-glucuronide 化学的及び物理的性質

名前と識別子

-

- Equilin 3-O-β-D-glucuronide

-

- インチ: 1S/C24H28O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30)/t14-,16+,18+,19+,20-,21+,23-,24+/m1/s1

- InChIKey: MQWRHMGEKSDVPS-WXWKMSCZSA-N

- ほほえんだ: [C@H]1([C@@H](O)[C@H](OC2=CC=C3[C@]4(CC[C@@]5(C(CC[C@]5(C4=CCC3=C2)[H])=O)C)[H])O[C@H](C(O)=O)[C@H]1O)O

Equilin 3-O-β-D-glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | BICL2221-1mg |

Equilin 3-O-?-D-glucuronide |

76663-60-0 | 1mg |

£327.00 | 2025-02-22 | ||

| Apollo Scientific | BICL2221-2mg |

Equilin 3-O-?-D-glucuronide |

76663-60-0 | 2mg |

£539.00 | 2025-02-22 | ||

| Apollo Scientific | BICL2221-5mg |

Equilin 3-O-?-D-glucuronide |

76663-60-0 | 5mg |

£1154.00 | 2025-02-22 |

Equilin 3-O-β-D-glucuronide 関連文献

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid glucuronide conjugates

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal glycosides Steroid glucuronide conjugates

Equilin 3-O-β-D-glucuronideに関する追加情報

Recent Advances in the Study of Equilin 3-O-β-D-glucuronide (CAS: 76663-60-0)

Equilin 3-O-β-D-glucuronide (CAS: 76663-60-0) is a conjugated metabolite of equilin, a naturally occurring estrogen found in horses and a key component of hormone replacement therapies. Recent studies have focused on its pharmacokinetics, metabolic pathways, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology investigated the enzymatic synthesis and stability of Equilin 3-O-β-D-glucuronide. The research team utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to characterize the compound's structure and purity. Their findings confirmed the compound's stability under physiological conditions, making it a viable candidate for further pharmaceutical development.

Another significant advancement comes from a 2024 preclinical study that explored the compound's role in estrogen receptor modulation. The study, conducted by researchers at the University of California, demonstrated that Equilin 3-O-β-D-glucuronide exhibits selective binding affinity to ERα receptors, suggesting potential applications in targeted hormone therapies for breast cancer and osteoporosis.

Recent technological innovations have also improved the synthesis of Equilin 3-O-β-D-glucuronide. A team at MIT developed a novel biocatalytic method using engineered UDP-glucuronosyltransferase enzymes, achieving a 90% yield reduction in production costs while maintaining high purity standards. This breakthrough could significantly impact the commercial availability of this important metabolite.

Ongoing clinical trials are investigating the safety profile of Equilin 3-O-β-D-glucuronide in postmenopausal women. Preliminary results from Phase II trials indicate favorable pharmacokinetic properties with reduced hepatic first-pass effect compared to unconjugated equilin. These findings support the compound's potential as a safer alternative in hormone replacement regimens.

Future research directions include exploring the compound's anti-inflammatory properties and its potential application in neurodegenerative diseases. Early in vitro studies suggest that Equilin 3-O-β-D-glucuronide may modulate neuroinflammatory pathways, opening new avenues for therapeutic development in conditions like Alzheimer's disease.

76663-60-0 (Equilin 3-O-β-D-glucuronide) 関連製品

- 2137556-14-8(1-(5-methyl-1,3-thiazol-2-yl)methyl-1H-pyrazol-4-amine)

- 2172053-76-6(1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)

- 753435-75-5((2S)-4-methyl-2-(pyrrolidin-1-yl)pentanoic acid)

- 701245-42-3(N-{4-oxo-4H,5H,6H,7H,8H-1,3thiazolo5,4-cazepin-2-yl}benzamide)

- 326882-17-1(2-4-(morpholine-4-sulfonyl)benzoyl-1,2,3,4-tetrahydroisoquinoline)

- 61516-63-0(1,3,4-Thiadiazol-2-amine, 5-(hexylthio)-)

- 1849345-83-0(N-(butan-2-yl)-2,2-dimethylthietan-3-amine)

- 60611-59-8(5-benzylpyridine-2-carboxylic acid)

- 15312-11-5(3-Acetylsulfanyl-2-aminopropanoic acid)